2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride
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Overview
Description
2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride is a compound that features an imidazole ring, a common structure in many biologically active molecules Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Imidazole-containing compounds are known for their broad range of biological activities. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . .
Biochemical Pathways
Imidazole-containing compounds are involved in a variety of biochemical pathways due to their presence in key biological molecules like histidine and purine
Pharmacokinetics
Imidazole itself is known to be highly soluble in water and other polar solvents , which could influence the pharmacokinetics of its derivatives.
Result of Action
Imidazole derivatives have been reported to show a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The properties of imidazole, such as its solubility in water and other polar solvents , could potentially influence these factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazolones.
Reduction: Reduction reactions can modify the imidazole ring, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to imidazolones, while substitution reactions can introduce new functional groups onto the imidazole ring, potentially enhancing its biological activity.
Scientific Research Applications
2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it valuable for studying enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat acid-related stomach issues.
Uniqueness
2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride is unique due to its specific structure, which combines the imidazole ring with a propanoic acid moiety. This combination can enhance its biological activity and specificity compared to other imidazole-containing compounds. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-7(2,6(10)11)5-3-8-4-9-5;/h3-4H,1-2H3,(H,8,9)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCYQTJVRSEMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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